Cas no 2229567-73-9 (1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine)

1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine structure
2229567-73-9 structure
商品名:1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine
CAS番号:2229567-73-9
MF:C13H17NS
メガワット:219.34578204155
CID:6283970
PubChem ID:165696771

1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine
    • EN300-1749938
    • 2229567-73-9
    • 1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
    • インチ: 1S/C13H17NS/c1-15-11-4-2-3-10(9-11)12(5-6-12)13(14)7-8-13/h2-4,9H,5-8,14H2,1H3
    • InChIKey: RVKDQFFCCSNLGW-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=CC=CC(=C1)C1(CC1)C1(CC1)N

計算された属性

  • せいみつぶんしりょう: 219.10817072g/mol
  • どういたいしつりょう: 219.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 51.3Ų

1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749938-0.05g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
0.05g
$1068.0 2023-09-20
Enamine
EN300-1749938-10.0g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
10g
$5467.0 2023-06-03
Enamine
EN300-1749938-0.25g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
0.25g
$1170.0 2023-09-20
Enamine
EN300-1749938-0.5g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
0.5g
$1221.0 2023-09-20
Enamine
EN300-1749938-2.5g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
2.5g
$2492.0 2023-09-20
Enamine
EN300-1749938-0.1g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
0.1g
$1119.0 2023-09-20
Enamine
EN300-1749938-10g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
10g
$5467.0 2023-09-20
Enamine
EN300-1749938-5.0g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
5g
$3687.0 2023-06-03
Enamine
EN300-1749938-1.0g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
1g
$1272.0 2023-06-03
Enamine
EN300-1749938-5g
1-{1-[3-(methylsulfanyl)phenyl]cyclopropyl}cyclopropan-1-amine
2229567-73-9
5g
$3687.0 2023-09-20

1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine 関連文献

1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amineに関する追加情報

Research Brief on 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine (CAS: 2229567-73-9): Recent Advances and Applications

The compound 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine (CAS: 2229567-73-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.

The structural motif of cyclopropylamines, including 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine, has been extensively studied for its ability to modulate enzyme activity, particularly in the context of monoamine oxidase (MAO) inhibition. Recent studies have demonstrated that this compound exhibits potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The presence of the methylsulfanyl group at the 3-position of the phenyl ring is believed to enhance the compound's binding affinity and metabolic stability, making it a promising candidate for further development.

In addition to its MAO-B inhibitory activity, 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine has shown potential as a modulator of other biological targets. For instance, preliminary in vitro studies suggest that this compound may interact with serotonin receptors, indicating its possible utility in the treatment of mood disorders. Furthermore, its unique cyclopropylamine scaffold has been explored in the context of covalent drug design, where it serves as a reactive moiety for targeted protein modification. These diverse pharmacological properties highlight the versatility of this compound and its potential for multifunctional therapeutic applications.

The synthesis of 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine has also been a subject of recent research, with several innovative approaches being reported. A notable advancement is the use of transition metal-catalyzed cyclopropanation reactions, which offer improved yields and stereoselectivity compared to traditional methods. Additionally, green chemistry principles have been applied to optimize the synthetic route, reducing the environmental impact of large-scale production. These developments are critical for ensuring the compound's availability for preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine as a therapeutic agent. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on structural modifications to improve these properties, with some derivatives showing enhanced efficacy and safety profiles in animal models. Collaborative research between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine (CAS: 2229567-73-9) represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative and mood disorders. Its unique structural features, combined with its diverse biological activities, make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanism of action in greater detail. This research brief underscores the importance of continued investment in the exploration of this compound and its derivatives.

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